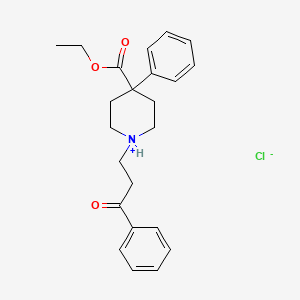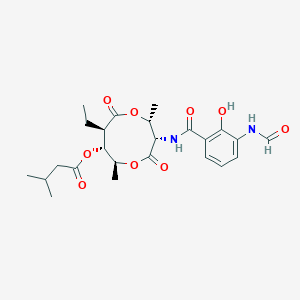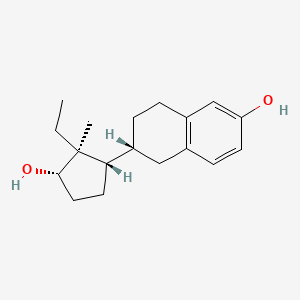![molecular formula C26H56N2+2 B13755817 Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium is a quaternary ammonium compound known for its surfactant properties. This compound is characterized by its long hydrophobic tail and a positively charged head, making it effective in reducing surface tension and acting as an antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium typically involves the quaternization of tertiary amines. One common method is the reaction of octadec-9-enylamine with trimethylamine in the presence of a suitable solvent under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylazaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted quaternary ammonium compounds .
Scientific Research Applications
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies as an antimicrobial agent to prevent contamination.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Mechanism of Action
The mechanism of action of Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium involves its interaction with cell membranes. The hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure, while the positively charged head interacts with negatively charged components of the cell membrane. This leads to cell lysis and death of microbial cells .
Comparison with Similar Compounds
Similar Compounds
- Dimethyldioctadecylammonium chloride
- Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride
- 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Uniqueness
Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Properties
Molecular Formula |
C26H56N2+2 |
|---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium |
InChI |
InChI=1S/C26H56N2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28(5,6)26-23-24-27(2,3)4/h14-15H,7-13,16-26H2,1-6H3/q+2 |
InChI Key |
ULUNCMFJWNXLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



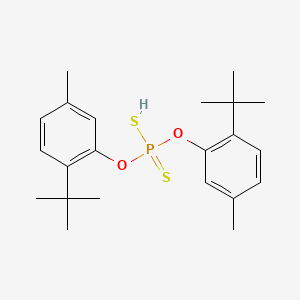
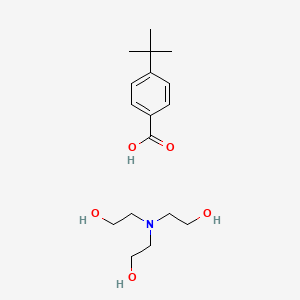
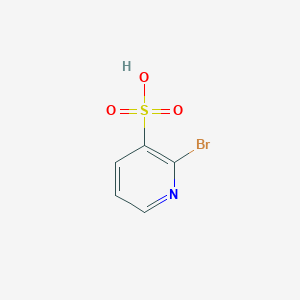
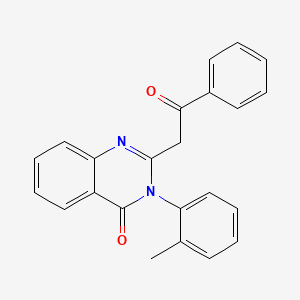
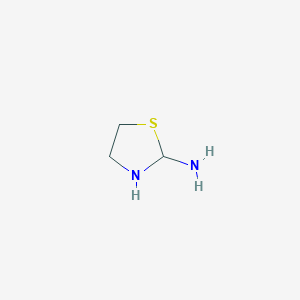
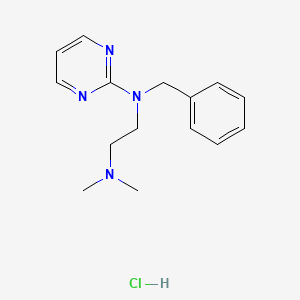

![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
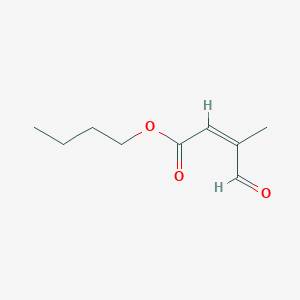
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
